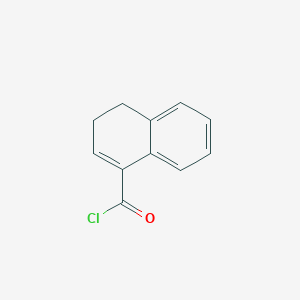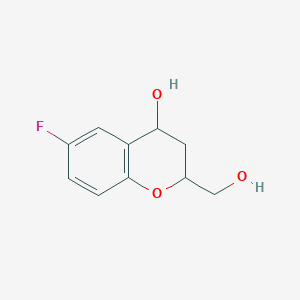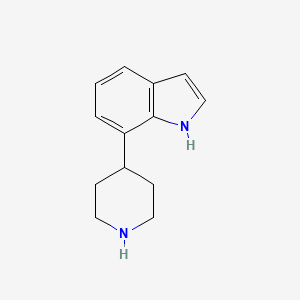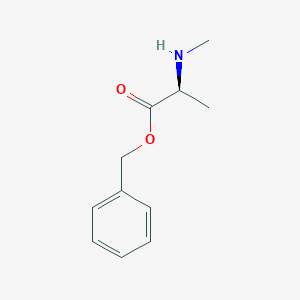
6-Chloro-4-methoxyquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-4-methoxyquinazoline is a heterocyclic aromatic organic compound with the molecular formula C9H7ClN2O. It belongs to the quinazoline family, which is known for its diverse pharmacological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anti-cancer, anti-microbial, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-methoxyquinazoline typically involves the reaction of 6-chloroquinazoline with methanol in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion. Another method involves the use of 6-chloro-4-nitroquinazoline, which is reduced to 6-chloro-4-aminoquinazoline and then methylated using dimethyl sulfate .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and solvents is optimized to maximize yield and purity. The final product is purified through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 6-Chlor-4-methoxychinazolin unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitution: Nukleophile Substitutionsreaktionen können das Chloratom durch andere Nukleophile ersetzen, was zu einer Vielzahl von Derivaten führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitution: Natriummethoxid, Kalium-tert-butoxid.
Hauptprodukte, die gebildet werden:
- Chinazolin-N-oxide
- 6-Chlor-4-aminochinazolin
- Verschiedene substituierte Chinazoline .
Wissenschaftliche Forschungsanwendungen
Chemie: Es dient als Baustein für die Synthese komplexerer Chinazolin-Derivate.
Biologie: Es wird in der Untersuchung der Enzyminhibition und Proteinwechselwirkungen verwendet.
Industrie: Es wird bei der Entwicklung von Agrochemikalien und Farbstoffen verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 6-Chlor-4-methoxychinazolin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Kinasen. Es hemmt die Aktivität dieser Enzyme, was zur Störung von Signalwegen führt, die für das Zellwachstum und das Überleben unerlässlich sind. Dies macht es zu einem potenziellen Kandidaten für die Krebstherapie .
Ähnliche Verbindungen:
- 6-Chlor-4-nitrochinazolin
- 6-Chlor-4-aminochinazolin
- 7-Brom-6-chlor-4-methoxychinazolin
Vergleich: 6-Chlor-4-methoxychinazolin ist aufgrund seiner Methoxygruppe einzigartig, die seine Löslichkeit und Reaktivität im Vergleich zu anderen Chinazolin-Derivaten erhöht. Dieses Strukturmerkmal trägt auch zu seinem unterschiedlichen pharmakologischen Profil bei und macht es zu einer wertvollen Verbindung für die Arzneimittelentwicklung .
Wirkmechanismus
The mechanism of action of 6-Chloro-4-methoxyquinazoline involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes, leading to the disruption of signaling pathways essential for cell growth and survival. This makes it a potential candidate for anti-cancer therapies .
Vergleich Mit ähnlichen Verbindungen
- 6-Chloro-4-nitroquinazoline
- 6-Chloro-4-aminoquinazoline
- 7-Bromo-6-chloro-4-methoxyquinazoline
Comparison: 6-Chloro-4-methoxyquinazoline is unique due to its methoxy group, which enhances its solubility and reactivity compared to other quinazoline derivatives. This structural feature also contributes to its distinct pharmacological profile, making it a valuable compound for drug development .
Eigenschaften
IUPAC Name |
6-chloro-4-methoxyquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-13-9-7-4-6(10)2-3-8(7)11-5-12-9/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWYLPMDGKGARH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1C=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,2-c]quinazolin-2(3H)-one, 3-methyl-](/img/structure/B11901339.png)
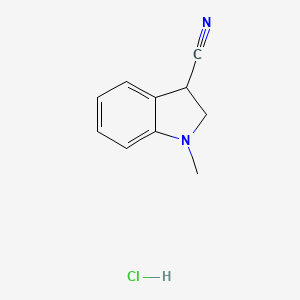

![8-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11901372.png)
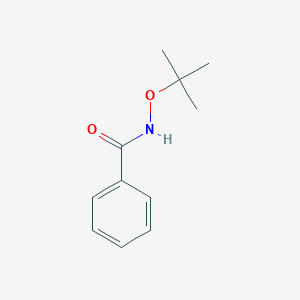
![[4,4'-Bipyridine]-3-carboxylic acid](/img/structure/B11901378.png)

